molecular formula C17H11F4NO5S B2769763 methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291844-06-8

methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2769763
CAS No.: 1291844-06-8
M. Wt: 417.33
InChI Key: FPEUXEQMAOKJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,1-dioxide core, a fluoro substituent at position 6, a 4-(trifluoromethoxy)phenyl group at position 4, and a methyl ester at position 2. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles, which are of interest in medicinal chemistry due to their structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

Properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4NO5S/c1-26-16(23)15-9-22(11-3-5-12(6-4-11)27-17(19,20)21)13-8-10(18)2-7-14(13)28(15,24)25/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEUXEQMAOKJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazine derivatives, characterized by the presence of a benzothiazine ring fused with a carboxylate group and a fluorinated aromatic substituent. The molecular formula is C16H14F4N2O4S, and it has a molecular weight of approximately 396.35 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Aldose Reductase Inhibition : Compounds in the benzothiazine family have been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. For instance, derivatives have demonstrated IC50 values ranging from 0.11 μM to 10.42 μM against ALR2 .
  • Cytotoxicity Against Cancer Cells : Benzothiazine derivatives have been investigated for their cytotoxic effects on cancer cell lines. Specific modifications to the benzothiazine scaffold enhance their potency against tumors such as triple-negative breast cancer (TNBC) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzothiazine scaffold significantly influence biological activity. For example:

  • Fluorination : The introduction of fluorine atoms increases lipophilicity and may enhance binding affinity to target enzymes or receptors.
  • Substituent Variations : The presence of trifluoromethoxy groups has been associated with improved inhibitory activity against aldose reductase compared to other functional groups .

Case Study 1: Aldose Reductase Inhibition

In a study focused on the inhibition of ALR2, several benzothiazine derivatives were synthesized and tested. Among them, a derivative with a similar structure to methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate showed promising results with an IC50 value indicating potent inhibition . This suggests that structural modifications can lead to enhanced therapeutic potential for managing diabetic complications.

Case Study 2: Anticancer Activity

A recent investigation into halogenated benzothiadiazine derivatives demonstrated that certain modifications led to a significant increase in cytotoxicity against prostate cancer cells and TNBC models. The study found that compounds with specific side chains exhibited up to a 15-fold increase in potency compared to known agents like diazoxide . This highlights the potential of benzothiazine derivatives as novel anticancer agents.

Data Summary

The following table summarizes key findings related to the biological activity of methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate and its analogs:

Compound NameTarget EnzymeIC50 (μM)Biological Activity
Methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylateALR2TBDInhibitor
Benzothiadiazine Derivative ACIITBDAnticancer
Benzothiadiazine Derivative BALR20.11 - 10.42Inhibitor

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Position 6 Position 4 Functional Group Molecular Weight (g/mol)
Target Compound Fluoro 4-(Trifluoromethoxy)phenyl Methyl ester ~419.38
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide Bromo 3-Methoxyphenyl Methyl ester 424.265
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (Meloxicam-related) - - Ethyl ester ~357.34 (calculated)

Physicochemical Properties and Spectroscopic Data

Molecular Weight and Polarity

  • The target compound’s lower molecular weight (~419.38 g/mol) compared to the bromo analog (424.265 g/mol) reflects fluorine’s lighter atomic mass vs. bromine. The trifluoromethoxy group increases hydrophobicity (logP ~3.5 estimated) compared to the methoxy analog (logP ~2.8).

Stability and Reactivity

  • The methyl ester in the target compound is less prone to hydrolysis than ethyl esters (e.g., meloxicam-related compounds) . The trifluoromethoxy group’s strong electron-withdrawing nature may stabilize the aromatic ring against oxidative degradation.

Analytical Characterization and Chromatographic Behavior

Chromatographic Trends

highlights that substituents significantly affect retention times and response factors in HPLC. For example:

  • Meloxicam-related compounds with hydroxy groups exhibit higher retention times (350 nm) compared to amino-thiazole derivatives (260 nm) .
  • The target compound’s trifluoromethoxy group is expected to increase retention in reverse-phase chromatography due to enhanced hydrophobicity.

Table 2: Hypothetical Chromatographic Comparison

Compound Predicted Retention Time (nm) Relative Response Factor (F)
Target Compound 360–380 1.2–1.5 (estimated)
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 340–360 0.8–1.0
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide 350 0.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.